
2,5-Dihydroxybenzoic acid
Overview
Description
Gentisic acid, also known as 2,5-dihydroxybenzoic acid, is a dihydroxybenzoic acid derivative of benzoic acid. It is a minor product of the metabolic breakdown of aspirin and is excreted by the kidneys. Gentisic acid is naturally found in the African tree Alchornea cordifolia and in wine . It is known for its antioxidant properties and is used in various pharmaceutical preparations.
Preparation Methods
Gentisic acid can be synthesized through several methods:
Carboxylation of Hydroquinone: This method involves the carboxylation of hydroquinone using carbon dioxide. The reaction is an example of the Kolbe-Schmitt reaction[ \text{C}_6\text{H}_4(\text{OH})_2 + \text{CO}_2 \rightarrow \text{C}_6\text{H}_3(\text{CO}_2\text{H})(\text{OH})_2 ]
Elbs Persulfate Oxidation: Another method involves the oxidation of salicylic acid using persulfate to produce gentisic acid.
Chemical Reactions Analysis
Oxidation Reactions
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Electrochemical Oxidation : The electrochemical behavior of 2,5-dihydroxybenzoic acid has been studied extensively. In a pH range of 5-12, it undergoes a two-electron oxidation process to form a substituted benzoquinone. The reaction is diffusion-controlled and reversible, indicating that both the initial compound and its oxidized form can interconvert under specific conditions .
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Reaction with Singlet Oxygen : Research indicates that when exposed to singlet oxygen (), salicylic acid can form this compound as a product. This reaction highlights the compound's role in oxidative processes within biological systems .
Biochemical Reactions
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Enzymatic Reactions : In the presence of gentisate 1,2-dioxygenase, gentisic acid reacts with molecular oxygen to produce maleylpyruvate. This enzymatic reaction is significant in metabolic pathways involving phenolic compounds .
Coordination Chemistry
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Reactions with Chromium(III) : The interaction of this compound with chromium(III) ions in weak acidic solutions has been studied to understand its chelation properties. The reactions occur in two stages: an initial ligand binding followed by a chelation process. The activation parameters suggest that breaking intramolecular hydrogen bonds is crucial for the first stage .
Scientific Research Applications
Analytical Chemistry Applications
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
2,5-Dihydroxybenzoic acid is widely recognized as an effective matrix for MALDI-MS. Its properties enhance the detection sensitivity and spatial resolution of analytes in complex biological samples.
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Case Study: Detection of Fungicides
In a study by Liang et al. (2024), DHB was utilized to improve the quantification of the fungicide pyrimethanil in strawberries. The results indicated that DHB significantly enhanced the detection sensitivity for pesticide residues, demonstrating its utility in food safety analysis . -
Case Study: Lipid and Phytohormone Imaging
Shi et al. (2024) reported on a novel application of DHB in simultaneous MALDI-MS imaging of multiple lipids and phytohormones in biological tissues. This study highlighted the versatility of DHB in facilitating complex biochemical analyses .
Application Area | Description | Reference |
---|---|---|
MALDI-MS for Fungicides | Enhanced detection of pesticide residues in fruits | Liang et al., 2024 |
Imaging of Lipids and Phytohormones | Visualization of multiple compounds in biological tissues | Shi et al., 2024 |
Biochemical Research Applications
Role in Plant Defense Mechanisms
DHB has been shown to play a critical role in modulating plant defense against pathogens. In research conducted by Casati et al. (2024), DHB was used to study the kinetics of enzymes involved in plant resistance mechanisms . The findings underscored its importance in plant biochemistry and resistance breeding.
- Case Study: Phenolic Content Analysis
Thulasinathan et al. (2024) employed DHB to analyze phenolic compounds in various rice genotypes, highlighting its significance in nutritional studies and crop quality assessments .
Pharmacological Applications
Chemopreventive Properties
Recent studies have suggested that DHB may contribute to the chemopreventive effects associated with aspirin metabolites. Research indicated that both 2,3-DHBA and 2,5-DHBA inhibit cyclin-dependent kinase activity, which is crucial for cancer cell growth inhibition .
- Case Study: Cancer Cell Growth Inhibition
A study demonstrated that 2,5-DHBA could inhibit cancer cell proliferation through modulation of specific biochemical pathways, suggesting its potential as a therapeutic agent against colorectal cancer .
DHB exhibits various biological activities, including anti-inflammatory and antioxidant properties. A study utilizing the PASS software predicted multiple pharmacological activities for DHB derived from Momordica charantia fruit extracts, including gastrointestinal protection and glucose oxidase inhibition .
Biological Activity | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits inflammatory responses | PASS Software Study |
Gastrointestinal protection | Protects against gastrointestinal hemorrhage | PASS Software Study |
Mechanism of Action
Gentisic acid exerts its effects through various mechanisms:
Antioxidant Activity: It acts as a free radical scavenger and an agonist of nuclear factor erythroid 2-related factor 2 (NRF2), which regulates the synthesis of antioxidant molecules.
Enzyme Inhibition: Gentisic acid inhibits enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.
Anti-inflammatory Effects: It modulates the expression of microRNAs and proteins involved in inflammatory pathways, such as the miR-19b-3p/RAF1 axis.
Comparison with Similar Compounds
Gentisic acid is compared with other similar compounds, such as:
Salicylic Acid: Both compounds are hydroxybenzoic acids, but gentisic acid has two hydroxyl groups, making it more reactive in certain chemical reactions.
Hydroquinone: Gentisic acid is a derivative of hydroquinone and shares similar antioxidant properties.
Gentisic acid stands out due to its dual hydroxyl groups, which enhance its reactivity and antioxidant capabilities.
Biological Activity
2,5-Dihydroxybenzoic acid (2,5-DHBA) is a phenolic compound known for its diverse biological activities. This article explores its effects on cancer cell proliferation, antioxidant properties, and potential therapeutic applications, supported by research findings and case studies.
Overview of Biological Activities
2,5-DHBA exhibits various biological activities, including:
- Anticancer Properties : Inhibition of cancer cell growth through modulation of cell cycle regulators.
- Antioxidant Effects : Protection against oxidative stress in cellular systems.
- Inhibition of Cell Migration and Invasion : Potential applications in cancer metastasis prevention.
Anticancer Properties
Research indicates that 2,5-DHBA can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that 2,5-DHBA effectively inhibited CDK1 and CDK6 activities in multiple cancer cell lines, including HCT-116, HT-29, and MDA-MB-231. The inhibition was dose-dependent, with significant reductions in cell proliferation observed at higher concentrations (750 µM to 1 mM) .
Table 1: Inhibition of CDK Activity by 2,5-DHBA
CDK Enzyme | Inhibition Concentration (µM) | % Inhibition |
---|---|---|
CDK1 | 500 | 20% |
750 | 40% | |
1000 | 60% | |
CDK2 | >750 | Significant |
CDK4 | 1000 | Significant |
CDK6 | >750 | Significant |
This suggests that 2,5-DHBA may contribute to the chemopreventive effects of aspirin metabolites .
Antioxidant Effects
A study assessed the impact of 2,5-DHBA on Na, K-ATPase enzyme activity and glutathione (GSH) levels in rats exposed to hyperoxia. Results indicated that treatment with 2,5-DHBA significantly increased GSH levels and ATPase activity compared to control groups. This highlights its potential as an antioxidant agent .
Inhibition of Cell Migration and Invasion
The conjugation of 2,5-DHBA with gelatin has shown promise in inhibiting tumor cell migration and invasion. Research demonstrated that this conjugate suppressed both basal and Hsp90-stimulated migration of glioblastoma A-172 and fibrosarcoma HT1080 cells. The mechanism involves the detachment of Hsp90 from cell surface heparan sulfate proteoglycans (HSPGs), which are critical for tumor cell motility .
Table 2: Effects of 2,5-DHBA-Gelatin Conjugate on Tumor Cell Migration
Cell Line | Migration Type | % Inhibition |
---|---|---|
A-172 | Basal | Significant |
Hsp90-stimulated | Significant | |
HT1080 | Basal | Significant |
Hsp90-stimulated | Significant |
This suggests a potential role for the 2,5-DHBA-gelatin conjugate in developing antimetastatic therapies .
Case Studies and Research Findings
- Cancer Cell Proliferation : A study reported that among aspirin metabolites, 2,5-DHBA was particularly effective in inhibiting cancer cell proliferation across various lines. This positions it as a candidate for further investigation in cancer treatment strategies .
- Oxidative Stress Mitigation : The antioxidant capacity of 2,5-DHBA was highlighted in experiments involving hyperoxic conditions in rats, showing its ability to enhance cellular defenses against oxidative damage .
- Metastasis Prevention : The development of a synthetic polymer combining 2,5-DHBA with gelatin has opened avenues for targeted therapies aimed at preventing cancer metastasis by disrupting key cellular interactions involved in tumor spread .
Q & A
Basic Research Questions
Q. What are the primary biological activities of 2,5-dihydroxybenzoic acid, and how are these properties experimentally validated?
this compound (gentisic acid) is a potent inhibitor of fibroblast growth factors (FGFs), validated through in vitro assays measuring FGF-mediated cell proliferation. Researchers typically use fibroblast cell lines treated with FGFs and monitor inhibition via fluorescence-based viability assays (e.g., Alamar Blue) or ELISA for downstream signaling markers like phosphorylated ERK . Additionally, it is a human endogenous metabolite, detected in plasma after aspirin ingestion using HPLC or LC-MS .
Q. How is this compound utilized in MALDI-MS, and what are the standard protocols for matrix preparation?
this compound (DHB) is a widely used matrix for analyzing peptides, proteins, and carbohydrates. A standard protocol involves dissolving DHB in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) at a concentration of 20 mg/mL. For glycoprotein analysis, DHB is often mixed with additives like aniline or ammonium citrate to enhance ionization efficiency. The matrix is spotted onto a target plate and co-crystallized with the analyte .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Key precautions include:
- Respiratory protection : Use fume hoods to avoid inhalation of dust.
- Skin/eye protection : Wear nitrile gloves and safety goggles.
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
- Storage : Keep in a tightly sealed container away from light and moisture .
Advanced Research Questions
Q. How does this compound inhibit fibroblast growth factors, and what experimental models are used to study its mechanism?
The compound competitively binds to FGF receptors (FGFRs), disrupting ligand-receptor interactions. Surface plasmon resonance (SPR) assays quantify binding affinity (Kd), while X-ray crystallography reveals structural interactions at the FGFR active site. In vivo models, such as zebrafish angiogenesis assays, validate anti-angiogenic effects by measuring vascular endothelial growth factor (VEGF) suppression .
Q. What challenges arise when using this compound in MALDI-MS for oligonucleotide analysis, and how can they be mitigated?
DHB causes fragmentation of oligonucleotides >10 bases due to excessive laser energy absorption. Solutions include:
- Matrix modification : Mix DHB with ionic liquids (e.g., 1-methylimidazolium α-cyano-4-hydroxycinnamate) to reduce fragmentation.
- Negative-ion mode : Enhances stability for short oligonucleotides (<5 bases) by reducing adduct formation .
Q. How can crystallographic studies of this compound inform supramolecular synthon design in crystal engineering?
Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding patterns (e.g., O–H···O interactions between hydroxyl and carboxyl groups). These motifs guide the design of co-crystals with complementary molecules (e.g., pyridine derivatives) for tailored physicochemical properties. Synthon reproducibility is validated via PXRD and thermal analysis (DSC/TGA) .
Q. What methodological discrepancies exist in quantifying this compound as a hydroxyl radical marker, and how are they resolved?
In Udenfriend’s systems, HPLC quantification of 2,5-DHB (a hydroxyl radical product) may overlap with isomers like 2,3-DHB. Resolution involves:
- Chromatographic optimization : Use C18 columns with gradient elution (0.1% formic acid/acetonitrile) and UV detection at 247 nm.
- Validation : Spiking samples with isotopically labeled standards (e.g., <sup>13</sup>C-2,5-DHB) for LC-MS/MS specificity .
Q. How does the pH-dependent solubility of this compound impact its application in biological assays?
At physiological pH (7.4), the carboxyl group deprotonates, increasing solubility but reducing membrane permeability. For cell-based assays, researchers pre-dissolve the compound in DMSO (≤0.1% final concentration) or use prodrugs (e.g., methyl esters) to enhance bioavailability. Solubility is quantified via shake-flask method with UV-Vis detection .
Q. Data Contradiction Analysis
Q. Conflicting reports exist on the stability of this compound in aqueous solutions. How should researchers address this variability?
Instability arises from auto-oxidation under light or trace metal ions. Mitigation strategies include:
- Storage : Prepare fresh solutions in deoxygenated water with EDTA (1 mM).
- Analysis : Monitor degradation via LC-UV at 320 nm (oxidation product absorption) .
Q. Why do studies report varying IC50 values for FGF inhibition by this compound, and how can experimental design standardize these measurements?
Variability stems from differences in cell lines (e.g., NIH/3T3 vs. HEK293) and FGF isoforms (FGF2 vs. FGF7). Standardization requires:
Properties
IUPAC Name |
2,5-dihydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMDXOMEHJXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4955-90-2 (mono-hydrochloride salt) | |
Record name | Gentisic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490799 | |
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DSSTOX Substance ID |
DTXSID4060078 | |
Record name | Benzoic acid, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS], Solid | |
Record name | Gentisic acid | |
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Record name | Gentisic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
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Solubility |
5.0 mg/mL at 5 °C | |
Record name | Gentisic acid | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.0000021 [mmHg] | |
Record name | Gentisic acid | |
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CAS No. |
490-79-9 | |
Record name | 2,5-Dihydroxybenzoic acid | |
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Record name | Gentisic acid [INN] | |
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Record name | gentisic acid | |
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Record name | gentisic acid | |
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Record name | Benzoic acid, 2,5-dihydroxy- | |
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Record name | Benzoic acid, 2,5-dihydroxy- | |
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Record name | Gentisic acid | |
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Record name | GENTISIC ACID | |
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Record name | Gentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199.5 °C | |
Record name | Gentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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